molecular formula C22H23ClN4O3 B1204975 3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester

3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester

Cat. No. B1204975
M. Wt: 426.9 g/mol
InChI Key: YJLAGRNZXPNFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester is a member of piperazines.

Scientific Research Applications

  • Rearrangement in Organic Synthesis : A study by Azizian et al. (2000) investigated the reaction of 3-arylimino-2-indolinones, leading to the formation of 3-aryl-2,4(1H,3H)-quinazolinediones and (2-arylcarbamoyphenyl)carbamic acid methyl ester. These conversions involve key intermediates that are relevant in organic synthesis and chemical transformations.

  • Antiviral Activity Studies : Ivashchenko et al. (2014) explored the antiviral activities of substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, including compounds structurally related to the specified chemical (Ivashchenko et al., 2014). These compounds were tested against various viruses, demonstrating the potential application in antiviral research.

  • Antimicrobial Activity Research : A study by Bektaş et al. (2007) synthesized novel derivatives related to the specified chemical, evaluating their antimicrobial activities (Bektaş et al., 2007). This research provides insights into the potential use of such compounds in combating microbial infections.

  • Metabolism and Pharmacokinetics : Jiang et al. (2007) conducted a study on a newly synthesized compound, TM-208, which is structurally similar to the specified chemical, focusing on its metabolism in rats (Jiang et al., 2007). This research is crucial for understanding the pharmacokinetics and metabolic pathways of related compounds.

  • Synthesis of Heterocyclic Compounds : Research by Gabriele et al. (2012) presented a general synthesis method for indole-3-carboxylic esters, involving compounds structurally similar to the specified chemical (Gabriele et al., 2012). This study is significant for the development of novel synthetic routes in organic chemistry.

properties

Product Name

3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester

Molecular Formula

C22H23ClN4O3

Molecular Weight

426.9 g/mol

IUPAC Name

methyl 3-[[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C22H23ClN4O3/c1-30-22(29)21-20(17-7-2-3-8-18(17)24-21)25-19(28)14-26-9-11-27(12-10-26)16-6-4-5-15(23)13-16/h2-8,13,24H,9-12,14H2,1H3,(H,25,28)

InChI Key

YJLAGRNZXPNFEG-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 4
3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 5
3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.